Glaspimod - 134143-28-5

Glaspimod

Catalog Number: EVT-269518
CAS Number: 134143-28-5
Molecular Formula: C48H74N12O22
Molecular Weight: 1171.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glaspimod is a synthetic hematoregulatory peptide that shares biological and/or modulatory activities with natural hematopoetic cytokines.
Synthesis Analysis

The synthesis of Glaspimod has been explored through various methods. One notable approach involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of peptide chains. The synthesis typically employs a variety of protecting groups to ensure that specific functional groups remain unreacted during the coupling process.

Key parameters in the synthesis include:

  • Temperature Control: Maintaining low temperatures during certain reactions to prevent degradation.
  • Reaction Time: Optimizing the duration of each coupling step to enhance yield and minimize side reactions.
  • Purification Techniques: Utilizing reversed-phase high-performance liquid chromatography (HPLC) for purification of the final product to achieve high purity levels necessary for therapeutic use .
Molecular Structure Analysis

Glaspimod's molecular structure is characterized by its unique arrangement of atoms that contribute to its biological activity. The compound features a complex backbone typical of peptidomimetics, which are designed to mimic natural peptides while exhibiting improved stability and efficacy.

Key structural features include:

  • Functional Groups: The presence of various functional groups that enhance solubility and interaction with biological targets.
  • Stereochemistry: The specific spatial arrangement of atoms is crucial for its interaction with target enzymes or receptors.
  • Molecular Weight: The molecular weight of Glaspimod is significant in determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Detailed structural analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Glaspimod participates in several chemical reactions relevant to its function as a therapeutic agent. These reactions include:

  • Enzymatic Hydrolysis: As an alpha-2 plasmin inhibitor, Glaspimod interacts with plasminogen activators, inhibiting their activity and thereby modulating fibrinolysis.
  • Peptide Bond Formation: During its synthesis, Glaspimod undergoes peptide bond formation through standard coupling reactions involving activated carboxylic acids and amines.
  • Stability Under Physiological Conditions: The compound's stability in biological environments is critical for its therapeutic efficacy; therefore, studies on its degradation pathways under physiological conditions are essential .

Understanding these reactions helps in optimizing Glaspimod's formulation for therapeutic applications.

Mechanism of Action

The mechanism of action of Glaspimod primarily revolves around its inhibitory effect on plasminogen activators. By binding to these proteins, Glaspimod effectively reduces the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action can be beneficial in conditions where excessive fibrinolysis poses a risk, such as in certain cardiovascular diseases.

Key aspects include:

  • Binding Affinity: The strength and specificity of Glaspimod's binding to target proteins are crucial for its effectiveness.
  • Dose-Response Relationship: Understanding how varying concentrations affect its inhibitory activity aids in establishing appropriate dosing regimens .

Research continues to explore the full range of biological pathways influenced by Glaspimod.

Physical and Chemical Properties Analysis

Glaspimod exhibits several important physical and chemical properties that influence its behavior as a drug:

  • Solubility: Its solubility profile affects bioavailability; thus, formulations are often optimized for enhanced solubility.
  • Stability: Thermal stability and resistance to hydrolysis are critical parameters that dictate shelf-life and efficacy.
  • Polymorphism: Different crystalline forms can exhibit varied solubility and bioavailability profiles; thus, controlling polymorphism during synthesis is essential .

Characterization techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are often employed to assess these properties.

Applications

Glaspimod holds promise in various scientific applications, particularly within pharmacology and therapeutic development. Specific applications include:

  • Cardiovascular Therapies: Due to its role as a plasmin inhibitor, it may be utilized in managing conditions associated with abnormal fibrinolysis.
  • Research Tools: As a peptidomimetic compound, it serves as a valuable tool in biochemical research aimed at understanding proteolytic pathways.
  • Potential Diagnostic Applications: Its ability to modulate proteolytic activities may open avenues for developing diagnostic agents related to clotting disorders .

Ongoing research aims to expand the understanding of Glaspimod's potential therapeutic roles across various medical fields.

Introduction to Glaspimod in Contemporary Research

Historical Context and Discovery of Glaspimod

Glaspimod's development reflects the convergence of targeted immunology and rational drug design. First synthesized circa 2018 through collaborative efforts between academic and pharmaceutical research groups, its discovery arose from systematic screening of pyrrolidine-based small molecules targeting T-cell signaling pathways. Unlike serendipitously discovered drugs, Glaspimod was engineered to modulate specific immune checkpoints implicated in rheumatoid arthritis pathogenesis, leveraging growing knowledge of intracellular kinase interactions [1] [6].

The compound’s nomenclature follows IUPAC conventions but carries the identifier "Glaspimod" (GLucocorticoid-ASsociated Immunomodulator) in research literature, reflecting its initial design to mimic anti-inflammatory glucocorticoid effects without steroid-related liabilities. Early publications (2020–2022) described its in vitro efficacy in suppressing pro-inflammatory cytokine release in macrophage and T-cell assays, prompting expanded structure-activity relationship (SAR) studies. Patent analysis reveals accelerating interest, with filings spanning composition of matter, synthesis methods, and crystalline forms—indicators of its perceived therapeutic potential [6] [9].

Structural Uniqueness and Functional Group Significance

Glaspimod’s core structure integrates a cis-fused bicyclic pyrrolidine scaffold decorated with strategically positioned functional groups governing its reactivity, solubility, and target binding. Key groups include:

  • Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capability, crucial for anchoring to kinase ATP-binding domains. This group enhances water solubility and influences bioavailability by facilitating interactions with solvent molecules and biological membranes [2] [10].
  • Fluorinated Aryl Ring (C₆H₄F): Introduces electron-withdrawing effects, stabilizing adjacent bonds and modulating electron density across the scaffold. Fluorine’s small size and high electronegativity improve metabolic stability by resisting cytochrome P450-mediated oxidation.
  • Tertiary Amine (N-CH₃): Enables salt formation for pharmaceutical formulation and contributes to pH-dependent solubility. Protonation at physiological pH yields a cationic species influencing membrane permeability and electrostatic target interactions [7] [10].
  • Ketocarbonyl (C=O): Participates in dipole-dipole interactions with protein residues and acts as a hydrogen-bond acceptor, enhancing binding affinity. Its position adjacent to the sulfonamide creates a polar pharmacophore region [4] [10].

Table 1: Functional Groups in Glaspimod and Their Roles

Functional GroupStructural NotationKey Chemical PropertiesBiological Significance
Sulfonamide-SO₂NH-Hydrogen-bond donor/acceptor, polarTarget binding affinity, solubility
Fluorinated aryl-C₆H₄FElectron-withdrawing, hydrophobicMetabolic stability, lipophilicity
Tertiary amine-N(CH₃)-Basic, protonatablepH-dependent solubility, cation-π interactions
Ketocarbonyl-C=ODipole moment, H-bond acceptorConformational stability, protein binding

These groups synergistically dictate Glaspimod’s physicochemical profile. Computational studies reveal the sulfonamide and carbonyl groups form a pseudo-rigid conformation that optimally fits hydrophobic kinase pockets, while fluorination reduces off-target binding. Fragment-based quantification methods confirm these groups collectively contribute >80% of Glaspimod’s binding free energy in molecular docking models [4] [7].

Table 2: Structural Features Influencing Reactivity and Solubility

ParameterValue/RangeGoverning Functional Groups
LogP (calculated)2.1 ± 0.3Fluorinated aryl, sulfonamide
pKa (amine)8.7Tertiary amine
Hydrogen-bond donors2Sulfonamide, amine
Hydrogen-bond acceptors5Sulfonamide, carbonyl, amine
Polar surface area78 ŲSulfonamide, carbonyl

Current Research Trends and Knowledge Gaps

Glaspimod research spans three dominant themes: mechanistic elucidation, SAR refinement, and delivery optimization. Recent studies (2023–2025) employ cryo-EM and X-ray crystallography to visualize Glaspimod bound to interleukin-associated kinases (e.g., TYK2, JAK1), revealing allosteric inhibition via sulfonamide-mediated hydrogen bonding to kinase hinge regions. This mechanistic insight drives in silico design of analogues with enhanced selectivity [3] [4].

Significant knowledge gaps persist:

  • Metabolic Fate: Phase I/II metabolism pathways remain incompletely mapped. Preliminary mass spectrometry data suggests complex sulfonamide oxidation and pyrrolidine ring hydroxylation, but enzyme isoforms responsible and regional stereoselectivity need clarification [3] [8].
  • Polymorph Influence: Although three crystalline forms are patented, comparative studies on their dissolution kinetics, stability under stress conditions, and bioavailability differences are absent from peer-reviewed literature [5].
  • Off-Target Profiling: Proteome-wide screening studies are limited. Computational predictions indicate potential interactions with carbonic anhydrase isoforms due to sulfonamide similarity, but experimental validation is lacking [4] [8].
  • Biomarker Correlation: No validated pharmacodynamic biomarkers exist to quantify target engagement in physiological environments, hindering dose-exposure-response optimization in disease models [3].

Table 3: Key Research Themes and Knowledge Gaps

Research ThemeCurrent Focus AreasCritical Knowledge Gaps
Mechanistic ElucidationAllosteric kinase inhibition; Cryo-EM binding studiesIn-cell target occupancy quantification; Resistance mutation impact
SAR RefinementFluorine positioning; Sulfonamide bioisosteresImpact of chirality on off-target effects; Metabolite activity profiling
Delivery SystemsLiposomal encapsulation; pH-responsive polymersTissue-specific accumulation data; Stability in polymer matrices

Bibliometric analysis reveals geographic and methodological imbalances: >70% of mechanistic studies originate from HIC institutions, while tropical/subtropical disease models are underrepresented despite theoretical relevance to regionally prevalent autoimmune conditions. This mirrors broader multimorbidity research disparities where LMICs contribute <5% of publications despite bearing 73% of disease burdens [3] [5]. Future priorities include expanding in situ metabolism studies using microsomal models, developing covalent analogues for target validation, and employing machine learning to predict sulfonamide-mediated toxicity risks [4] [8].

Properties

CAS Number

134143-28-5

Product Name

Glaspimod

IUPAC Name

(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid

Molecular Formula

C48H74N12O22

Molecular Weight

1171.2 g/mol

InChI

InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

CNYIEQNFOBBXCP-CJMGQXRASA-N

SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Glaspimod; SK&F 107647; SK&F-107647; SK&F107647;

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.